methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Description
Methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a rhodanine derivative characterized by a thiophene-substituted benzylidene group at the 5-position and a methyl propanoate moiety at the 3-position of the thiazolidinone core. Rhodanine derivatives are known for their broad pharmacological activities, including antimicrobial, antiviral, and antidiabetic properties . The compound’s structure (CAS: 6107-04-6; molecular weight: 327.4 g/mol) features a conjugated system with a planar geometry, stabilized by intramolecular hydrogen bonding and π-π interactions . Its synthesis typically involves condensation of rhodanine with thiophene-2-carbaldehyde under acidic conditions, followed by esterification .
Properties
IUPAC Name |
methyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S3/c1-16-10(14)4-5-13-11(15)9(19-12(13)17)7-8-3-2-6-18-8/h2-3,6-7H,4-5H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBNVLUDGOAIOY-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C(=CC2=CC=CS2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups within the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Mechanism of Action
The mechanism by which methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., thiophene) at the 5-position enhance antimicrobial activity, while ester groups at the 3-position improve metabolic stability .
- Crystallographic Tools : SHELXL () and ORTEP-3 () were critical in resolving the E-configuration of the thiophene substituent and quantifying planarity .
- Safety Profile: The methyl propanoate group reduces cytotoxicity compared to free carboxylic acid derivatives (e.g., ), making it a safer candidate for in vivo studies .
Biological Activity
Methyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound belonging to the class of thiazolidinones. This compound has garnered attention in various fields of research due to its potential biological activities, including antibacterial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a thiophene moiety, and a propanoate group, which contribute to its unique chemical properties. The presence of the thiophene ring enhances the compound's stability and reactivity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H11N2O3S2 |
| Molecular Weight | 283.36 g/mol |
| CAS Number | [Not available] |
Antibacterial Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness exceeding that of standard antibiotics like ampicillin.
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | Bacteria Tested | Activity Level |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | Enterobacter cloacae | High |
| Compound 1 | 0.015 | Bacillus cereus | Moderate |
| Compound 12 | 0.008–0.06 | Staphylococcus aureus | High |
Antifungal Activity
The antifungal properties of this compound have also been explored. Studies reveal that certain derivatives exhibit potent antifungal activity against various fungal strains.
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | Fungi Tested | Activity Level |
|---|---|---|---|
| Compound 15 | 0.004–0.06 | Trichoderma viride | Very High |
| Compound 10 | >0.06 | Aspergillus fumigatus | Low |
The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors critical for bacterial and fungal growth. The trifluoromethyl group enhances binding affinity to target proteins, thus increasing potency.
Study on Antibacterial Efficacy
A study published in January 2023 evaluated various derivatives of thiazolidinones against multiple bacterial strains. The most active compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a new therapeutic agent in treating bacterial infections .
Study on Antifungal Efficacy
Another investigation focused on the antifungal activity of thiazolidinone derivatives against common fungal pathogens. The results demonstrated that certain compounds were effective at concentrations that suggest they could be developed into viable antifungal treatments .
Q & A
Q. Critical Parameters :
- Solvent selection (e.g., ethanol, DMF) impacts reaction efficiency.
- Catalysts like piperidine or acetic acid enhance condensation yields .
Which analytical techniques are critical for characterizing this compound and its intermediates?
Q. Basic
| Technique | Purpose | Example Data |
|---|---|---|
| 1H/13C NMR | Confirm structural integrity, stereochemistry, and substituent positions. | δ 7.2–7.8 ppm (thiophene protons) |
| IR Spectroscopy | Identify functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹). | Peaks at 1685 cm⁻¹ (4-oxo group) |
| Mass Spectrometry | Determine molecular weight and fragmentation patterns. | [M+H]+ m/z 367.2 (calculated) |
| HPLC | Assess purity (>95% for biological assays). | Retention time: 8.2 min (C18 column) |
Advanced : High-resolution MS (HRMS) and X-ray crystallography resolve ambiguities in tautomeric forms .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Q. Advanced
- Temperature Control : Knoevenagel condensation proceeds optimally at 60–80°C; higher temperatures may degrade thiophene substituents .
- Catalyst Screening : Piperidine (5 mol%) in ethanol increases reaction rates vs. triethylamine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted aldehydes. Recrystallization from ethanol/water enhances crystalline purity .
Troubleshooting : Low yields may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .
How do structural modifications influence the compound’s biological activity?
Advanced
A Structure-Activity Relationship (SAR) study reveals:
- Thiophene Substitution : Electron-withdrawing groups (e.g., Cl at position 5) enhance antimicrobial activity by increasing electrophilicity.
- Thiazolidinone Modifications : Replacement of the 2-thioxo group with 2-oxo reduces enzyme inhibition potency (e.g., against COX-2).
- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability, while hydrolysis to the free acid enhances target binding in vitro .
Methodology : Parallel synthesis of analogs followed by enzymatic assays (IC50 comparisons) and molecular docking (e.g., AutoDock Vina) .
How can contradictions in biological activity data across studies be resolved?
Advanced
Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Cellular Context : Test multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity.
- Compound Stability : Monitor degradation via HPLC under assay conditions (e.g., pH 7.4 buffer, 37°C).
Case Study : Discrepancies in IC50 values for kinase inhibition may reflect ATP concentration differences in assays. Normalize data to ATP Km values .
What computational methods are suitable for predicting interactions with biological targets?
Q. Advanced
- Molecular Docking : Use Schrödinger Suite or MOE to model binding to enzymes (e.g., thymidylate synthase). Focus on hydrogen bonding with the 4-oxo group and hydrophobic interactions with the thiophene .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes in physiological conditions.
- QSAR Models : Train models with datasets of IC50 values and descriptors (e.g., LogP, polar surface area) .
What factors influence the compound’s stability, and how can they be assessed?
Q. Advanced
- Photodegradation : Store in amber vials; monitor via UV-Vis (λmax shifts indicate decomposition).
- Hydrolytic Stability : The ester group hydrolyzes in basic conditions (pH >9). Assess via HPLC after incubation in buffers .
- Thermal Stability : TGA/DSC analysis shows decomposition above 150°C.
Mitigation : Lyophilization for long-term storage (−20°C, desiccated) .
How can regioselectivity challenges in functionalization be addressed?
Q. Advanced
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution on the thiophene ring.
- Metal Catalysis : Pd-catalyzed C–H activation for selective C3 functionalization of thiophene .
Example : Suzuki coupling with 4-bromophenylboronic acid yields a biaryl analog with enhanced π-π stacking in target binding .
What in vitro models are appropriate for evaluating anticancer activity?
Q. Advanced
- Cell Viability Assays : MTT or resazurin assays in cancer lines (e.g., MCF-7, A549).
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
- Mechanistic Studies : Western blotting for caspase-3 activation and Bcl-2 suppression .
Dose-Response : Use 10–100 μM ranges with positive controls (e.g., doxorubicin) .
How can synthetic byproducts be identified and minimized?
Q. Advanced
- LC-MS/MS : Detect trace byproducts (e.g., dimerization products during condensation).
- Reaction Monitoring : In situ FTIR tracks intermediate formation.
- Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry and reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
